molecular formula C15H9BrClN3O2S B10870994 5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid

5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid

Cat. No.: B10870994
M. Wt: 410.7 g/mol
InChI Key: PMDPORHDPISPPO-UHFFFAOYSA-N
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Description

5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid is a complex organic compound featuring a triazole ring, a bromophenyl group, a sulfanyl group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the synthesis may start with the reaction of 4-bromophenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate can then undergo cyclization with 2-chlorobenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid is unique due to its combination of a triazole ring, sulfanyl group, and chlorobenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H9BrClN3O2S

Molecular Weight

410.7 g/mol

IUPAC Name

5-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C15H9BrClN3O2S/c16-9-3-1-8(2-4-9)13-18-19-15(23)20(13)10-5-6-12(17)11(7-10)14(21)22/h1-7H,(H,19,23)(H,21,22)

InChI Key

PMDPORHDPISPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O)Br

Origin of Product

United States

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